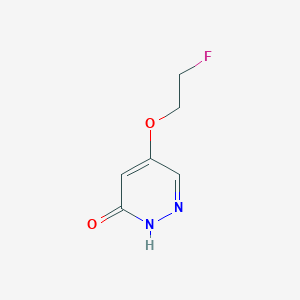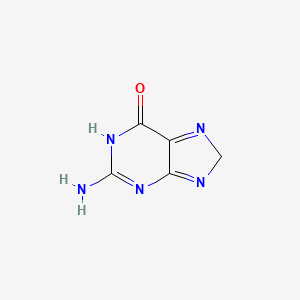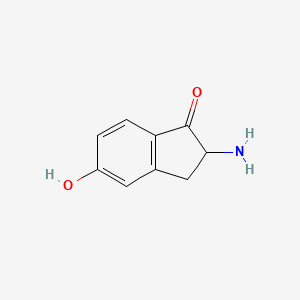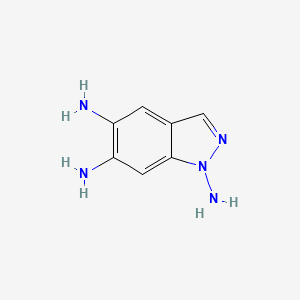
1-(Furan-2-carbonyl)aziridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Furan-2-carbonyl)aziridine-2-carbonitrile is a heterocyclic organic compound that features both a furan ring and an aziridine ring. The presence of these two rings makes it a unique and versatile molecule in organic chemistry. The furan ring is known for its aromatic properties, while the aziridine ring is a strained three-membered ring containing nitrogen, which imparts high reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-carbonyl)aziridine-2-carbonitrile typically involves the formation of the aziridine ring followed by the introduction of the furan-2-carbonyl group. One common method is the cyclization of a suitable precursor, such as a 2-bromoethylamine derivative, in the presence of a base like silver oxide.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of organic synthesis, such as the use of high-purity reagents and controlled reaction conditions, would apply.
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-2-carbonyl)aziridine-2-carbonitrile undergoes several types of chemical reactions, primarily due to the high strain energy of the aziridine ring and the reactivity of the furan ring. These reactions include:
Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of various substituted products.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form dihydrofurans.
Substitution Reactions: Both the furan and aziridine rings can participate in substitution reactions, often facilitated by the presence of electron-withdrawing groups.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products: The major products formed from these reactions include various substituted aziridines, furan derivatives, and ring-opened products with functional groups such as amines, alcohols, and thiols .
Scientific Research Applications
1-(Furan-2-carbonyl)aziridine-2-carbonitrile has several applications in scientific research:
Mechanism of Action
1-(Furan-2-carbonyl)aziridine-2-carbonitrile can be compared with other aziridine and furan derivatives:
Aziridine-2-carboxylic acid derivatives: These compounds also feature the reactive aziridine ring but differ in their substituents, which can affect their reactivity and applications.
Furan derivatives: Compounds like furan-2-carboxylic acid and its derivatives share the furan ring but lack the aziridine ring, making them less reactive in nucleophilic ring-opening reactions.
Uniqueness: The combination of the furan and aziridine rings in this compound imparts unique reactivity and versatility, making it valuable in various fields of research and industry .
Comparison with Similar Compounds
- Aziridine-2-carboxylic acid
- Furan-2-carboxylic acid
- 2-Bromoethylamine derivatives
Properties
Molecular Formula |
C8H6N2O2 |
|---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
1-(furan-2-carbonyl)aziridine-2-carbonitrile |
InChI |
InChI=1S/C8H6N2O2/c9-4-6-5-10(6)8(11)7-2-1-3-12-7/h1-3,6H,5H2 |
InChI Key |
HQKPDGYGWXVHJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N1C(=O)C2=CC=CO2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5,5-Dimethyl-4-azaspiro[2.5]octan-7-ol](/img/structure/B11920599.png)


![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B11920633.png)
![8-Fluoroimidazo[1,2-a]pyridin-3-amine](/img/structure/B11920637.png)
![2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11920640.png)
![8-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11920641.png)

![6,7-Dimethyl-3H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B11920651.png)
![5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B11920655.png)


